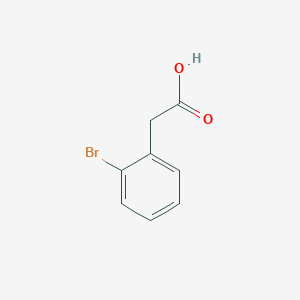

2-Bromophenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXSYDKEWORWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075149 | |

| Record name | 2-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18698-97-0 | |

| Record name | 2-Bromophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18698-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018698970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenylacetic acid, with the CAS Number 18698-97-0, is an important chemical intermediate, particularly in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a bromine atom at the ortho position of the phenyl ring, imparts unique reactivity that makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, and acetone.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 18698-97-0 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Melting Point | 104-106 °C | [1] |

| Boiling Point | 320.2 ± 17.0 °C at 760 mmHg | |

| pKa | 4.35 (at 25°C) | [3] |

| Solubility in Water | ~1 g/L at 25°C | [3] |

| Solubility in Ethanol | Soluble | [2] |

| Appearance | White to off-white crystalline solid | [2] |

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic methods.

| Spectrum Type | Key Features | Source |

| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the aromatic protons and the methylene (B1212753) protons adjacent to the carboxylic acid. | [4] |

| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons (with the brominated carbon showing a characteristic shift), and the methylene carbon. | [5] |

| Infrared (IR) | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Br stretching. | [5] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. | [5] |

Synthesis and Reactivity

This compound can be synthesized through various routes. One common method involves the oxidation of 2-bromotoluene. The carboxylic acid group and the bromine atom on the aromatic ring are the primary sites of reactivity, allowing for a range of chemical transformations.

Experimental Protocol: Synthesis of α-Bromophenylacetic Acid from Phenylacetic Acid

While a specific protocol for the synthesis of this compound was not detailed in the provided results, the following is a well-documented procedure for the synthesis of the closely related α-bromophenylacetic acid, which illustrates a common bromination technique.

Materials:

-

Phenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Ether

Procedure:

-

To a dry two-necked flask equipped with a condenser, add phenylacetic acid (e.g., 376 mg, 2.7 mmol), N-bromosuccinimide (540 mg, 3.05 mmol), and carbon tetrachloride (5.5 mL).[6]

-

Add a catalytic amount of azobisisobutyronitrile (23 mg, 0.14 mmol) to the stirred mixture.[6]

-

Heat the reaction mixture to reflux at 77°C and maintain with stirring for 2 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy until the starting material is consumed.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.[6]

-

Dilute the reaction mixture with hexane (10.0 mL) and filter to remove succinimide.[6]

-

Remove the solvent from the filtrate by rotary evaporation.[6]

-

Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ether (2:1, v/v) as the eluent to obtain α-bromophenylacetic acid as a white solid.[6]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs). These drugs are widely used to treat pain and inflammation.

Role as a Precursor to NSAIDs

Many NSAIDs contain a phenylacetic acid moiety. The bromo-substituent on the phenyl ring can be used as a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Mechanism of Action of NSAID Derivatives: Inhibition of the Cyclooxygenase Pathway

NSAIDs derived from this compound typically exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.

As depicted in the diagram, cellular stimuli can trigger the release of arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandins. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. NSAIDs inhibit both COX-1 and COX-2, thereby reducing the production of prostaglandins that cause inflammation and pain. However, the inhibition of COX-1 can also lead to undesirable side effects, such as gastrointestinal issues, due to the disruption of its protective functions.

Experimental Workflow: Synthesis of an NSAID-Bioconjugate

The following provides a generalized experimental workflow for the synthesis of an NSAID-glucosamine bioconjugate, illustrating a potential application of a drug derived from this compound.

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[7] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, wash the affected area with plenty of water. A comprehensive review of the Safety Data Sheet (SDS) is recommended before handling this chemical.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with significant applications in the pharmaceutical industry. Its utility as a precursor to NSAIDs highlights its importance in the development of anti-inflammatory therapies. A thorough understanding of its chemical properties, reactivity, and the biological pathways of its derivatives is crucial for researchers and scientists working in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the safe and effective use of this compound in a research setting.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin - Wikipedia [en.wikipedia.org]

- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of prostaglandins in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandins: What are they? [medicalnewstoday.com]

- 7. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

A Technical Guide to 2-Bromophenylacetic Acid: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenylacetic acid is an important chemical intermediate, widely utilized in organic synthesis and as a building block for a variety of pharmaceutical compounds and other bioactive molecules. Its unique structure, featuring a bromine atom on the phenyl ring, provides a reactive handle for numerous chemical transformations. This technical guide provides a comprehensive overview of the molecular properties of this compound and details some of its key applications in chemical synthesis.

Core Molecular and Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, and acetone.[1] The fundamental molecular and physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C8H7BrO2 | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

| CAS Number | 18698-97-0 | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 104-106 °C | [3] |

| Boiling Point | 320.2±17.0 °C at 760 mmHg | [3] |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, acetone | [1] |

| IUPAC Name | 2-(2-bromophenyl)acetic acid | [4] |

Synthetic Applications and Experimental Protocols

This compound serves as a versatile precursor in the synthesis of more complex molecules. Its applications range from the creation of pharmaceutical intermediates to its use in the development of agrochemicals.[5]

Versatility of this compound in Synthesis

The following diagram illustrates the role of this compound as a central starting material for the synthesis of various classes of organic compounds.

Experimental Protocol: Synthesis of 8-Methoxy-2-tetralone

One of the well-documented applications of this compound is its use as a starting reagent in the synthesis of 8-methoxy-2-tetralone. The following workflow outlines the key steps in this synthetic pathway.

Role in the Synthesis of 2-Oxopiperazines and β-Lactams

This compound is also a key intermediate in the preparation of di- and tri-substituted 2-oxopiperazines on a solid support. Furthermore, it can be converted into its corresponding acid chloride, which can then participate in [2+2] cycloaddition reactions with imines (the Staudinger synthesis) to form β-lactams.[6][7] These β-lactam rings are core structures in many important antibiotics.

Potential as a Collagenase Inhibitor

Derivatives of phenylacetic acid are being explored as inhibitors of mammalian collagenase and elastase. The proposed mechanism of action for some synthetic collagenase inhibitors involves the chelation of the catalytic zinc ion within the enzyme's active site.[8] While specific studies detailing this compound as a potent collagenase inhibitor are not extensively documented in the readily available literature, its structural features are consistent with those of other small molecule inhibitors, suggesting it could be a valuable scaffold for the design of new enzyme inhibitors.

Conclusion

This compound is a chemical compound with a well-defined molecular profile and significant utility in organic synthesis. Its role as a precursor to complex molecules like 8-methoxy-2-tetralone, 2-oxopiperazines, and β-lactams underscores its importance in pharmaceutical and chemical research. Further investigation into its potential as a scaffold for enzyme inhibitors may open new avenues for drug discovery.

References

- 1. pacificbiochem.com [pacificbiochem.com]

- 2. This compound | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:18698-97-0 | Chemsrc [chemsrc.com]

- 4. pschemicals.com [pschemicals.com]

- 5. ycdehongchem.com [ycdehongchem.com]

- 6. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]

- 7. β-Lactam synthesis [organic-chemistry.org]

- 8. Discovery of New Microbial Collagenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromophenylacetic acid, a key intermediate in various synthetic applications, including pharmaceutical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive reference for compound identification and characterization.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a quantitative overview of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 11.0 | Singlet | -COOH |

| 7.57 | Multiplet | Aromatic H |

| 7.28 | Multiplet | Aromatic H |

| 7.15 | Multiplet | Aromatic H |

| 3.83 | Singlet | -CH₂- |

Note: Coupling constants (J) were not explicitly available in the referenced data sources. The aromatic protons exhibit complex splitting patterns due to ortho, meta, and para couplings.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 177.0 | -COOH |

| 135.0 | C-Br |

| 133.0 | Aromatic CH |

| 131.5 | Aromatic CH |

| 129.0 | Aromatic C-CH₂ |

| 127.5 | Aromatic CH |

| 125.0 | Aromatic CH |

| 41.0 | -CH₂- |

Note: The specific assignment of aromatic carbons is based on typical chemical shift ranges and substituent effects.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3100 | Broad | O-H stretch (Carboxylic Acid) |

| 1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1470, 1440 | Medium-Strong | C=C stretch (Aromatic) |

| 1420 | Medium | C-O stretch / O-H bend |

| 1290 | Medium | C-O stretch |

| 1020 | Strong | C-Br stretch |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 214/216 | Low | [M]⁺ (Molecular Ion) |

| 170/172 | Moderate | [M-CO₂]⁺ |

| 169/171 | Moderate | [M-COOH]⁺ |

| 135 | 100 | [M-Br-CO]⁺ or [C₇H₄O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 90 | Moderate | [C₇H₆]⁺ |

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, the spectral width is set to cover the range of approximately 0-12 ppm. For ¹³C NMR, a wider spectral width of 0-200 ppm is used. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar stationary phase like DB-5ms). The separated compound then enters the mass spectrometer, where it is ionized using electron ionization (EI) at a standard energy of 70 eV. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Technical Guide to the Solubility of 2-Bromophenylacetic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-bromophenylacetic acid in various organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document presents known qualitative solubility information, data for a closely related isomer for comparative purposes, and a detailed experimental protocol for determining solubility. Furthermore, it introduces computational models as a modern approach for estimating solubility. This guide is intended to be a valuable resource for researchers working with this compound in drug development, chemical synthesis, and other scientific applications.

Introduction

This compound is a substituted aromatic carboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its solubility in organic solvents is a critical physical property that influences reaction kinetics, purification methods such as crystallization, and formulation development. Understanding the solubility profile of this compound is therefore essential for process optimization and achieving desired product quality.

This guide summarizes the available solubility data, provides a detailed methodology for its experimental determination, and introduces predictive approaches to estimate this crucial parameter.

Solubility Data

Qualitative and Isomer-Specific Quantitative Solubility Data

| Solvent Classification | Solvent | This compound Solubility | 4-Bromophenylacetic Acid Solubility in Ethanol (for comparison)[1] |

| Polar Protic | Methanol | Soluble | |

| Ethanol | Soluble[2] | 5% (w/v), 50 mg/mL | |

| Water (cold, 25°C) | Slightly soluble (~1 g/L)[2] | ||

| Polar Aprotic | Acetone | Soluble | |

| Nonpolar | Ether | Soluble[2] | |

| Benzene (hot) | Soluble[2] |

Note: The qualitative data for this compound is based on general statements from chemical suppliers and limited literature. The quantitative data for 4-bromophenylacetic acid is provided for a closely related isomer and should be used as an estimation, as positional isomers can exhibit different physical properties, including solubility.

Experimental Protocol: Determination of Equilibrium Solubility using the Saturation Shake-Flask (SSF) Method

The Saturation Shake-Flask (SSF) method is a widely recognized and reliable "gold standard" for determining the equilibrium solubility of a solid in a solvent.[3] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of the Sample: Add an excess amount of solid this compound to a vial. An excess is ensured when undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in a constant temperature orbital shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may vary depending on the solvent and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: Calculate the solubility (S) using the following formula:

S (g/L) = (Concentration of diluted sample (g/L)) × (Dilution factor)

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the Saturation Shake-Flask method for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling procedures for 2-Bromophenylacetic acid (CAS No. 18698-97-0). The information is intended to support laboratory safety and ensure the well-being of personnel working with this compound.

Chemical and Physical Properties

This compound is a beige solid organic compound.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [2][3][4] |

| Appearance | Beige to off-white crystalline solid | [1][5] |

| Melting Point | 104-106 °C | [4][6][7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | [5] |

| Odor | No information available | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1][8] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — (single exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram:

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety.

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[9] Ensure that eyewash stations and safety showers are readily accessible.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that meet European standard EN 166 or equivalent.[1][9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1][9]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[1]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.[8]

Storage

-

Keep the container tightly closed to prevent moisture absorption and contamination.[1][9]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

Experimental Protocols

General Weighing and Handling Protocol for this compound Powder

This protocol outlines the steps for safely weighing and handling the solid form of this compound.

Caption: A workflow diagram for the safe handling of this compound powder.

First Aid Procedures

In case of exposure, follow these first aid measures immediately.

Caption: A logical diagram outlining first aid procedures for exposure to this compound.

Emergency Procedures

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1][8]

-

Specific Hazards: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[1][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment.[10]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11] Do not let the product enter drains.

Toxicological and Ecological Information

-

Acute Toxicity: No specific quantitative data (e.g., LD50) is readily available. The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact.[1]

-

Chronic Toxicity: No data is available on the long-term effects of exposure.

-

Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[8]

-

Ecological Information: There is no specific data available on the ecological effects of this compound. It is advised to prevent its release into the environment.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] It is recommended to entrust disposal to a licensed waste disposal company.

This document is intended as a guide and does not replace the need for a thorough risk assessment before handling this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. This compound | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-2-phenylacetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound 99 18698-97-0 [sigmaaldrich.com]

- 5. pacificbiochem.com [pacificbiochem.com]

- 6. This compound 99 18698-97-0 [sigmaaldrich.com]

- 7. This compound | CAS#:18698-97-0 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. fishersci.com [fishersci.com]

2-Bromophenylacetic Acid: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromophenylacetic acid, a readily available aromatic carboxylic acid, has emerged as a pivotal building block in modern organic synthesis. Its strategic placement of a bromine atom and a carboxylic acid moiety on the phenylacetic acid framework offers a versatile platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions, intramolecular cyclizations, and the synthesis of bioactive heterocyclic compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to empower researchers in leveraging this valuable synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 18698-97-0 | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 104-106 °C | [1] |

| Boiling Point | 320.2 ± 17.0 °C at 760 mmHg | N/A |

| Density | 1.6 ± 0.1 g/cm³ | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | N/A |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and can be used to confirm the structure of the compound.

-

¹³C NMR: Available spectral data provides information on the carbon framework.

-

Infrared (IR): The IR spectrum shows characteristic absorptions for the carboxylic acid and aromatic functionalities.

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Key Synthetic Transformations

This compound serves as a precursor for a variety of important synthetic transformations, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond between the aromatic ring of this compound and a variety of organoboron compounds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Synthesis of 2-(Biphenyl-2-yl)acetic acid

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows. Note that specific conditions may need to be optimized for this compound.

-

Reactants:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

-

Procedure:

-

To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylphenylacetic acid.

-

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

The Heck reaction enables the arylation of alkenes. This compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group, which can be further functionalized.

Experimental Protocol: Synthesis of 2-(2-Vinylphenyl)acetic acid

The following is a general procedure for a Heck coupling reaction.

-

Reactants:

-

This compound (1.0 equiv)

-

Alkene (e.g., Styrene or an acrylate, 1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tol)₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, Acetonitrile)

-

-

Procedure:

-

In a reaction vessel, dissolve this compound, the palladium catalyst, and the ligand in the solvent.

-

Add the alkene and the base to the mixture.

-

Heat the reaction mixture under an inert atmosphere to 80-120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Catalytic Cycle of the Heck Reaction:

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Intramolecular Cyclization

The carboxylic acid moiety of this compound and its derivatives can participate in intramolecular cyclization reactions, such as Friedel-Crafts acylation, to form polycyclic structures. These structures are often key intermediates in the synthesis of natural products and pharmaceuticals. For instance, derivatives of this compound can be used to synthesize dibenzofuranones.

Experimental Protocol: General Procedure for Intramolecular Friedel-Crafts Acylation

-

Reactants:

-

2-Arylphenylacetic acid derivative (from Suzuki coupling)

-

Strong acid (e.g., polyphosphoric acid (PPA), H₂SO₄, or a Lewis acid like AlCl₃ with the corresponding acyl chloride)

-

-

Procedure:

-

Dissolve the 2-arylphenylacetic acid derivative in the strong acid or convert it to the acid chloride and dissolve in an appropriate solvent.

-

Heat the reaction mixture to promote cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto ice.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by chromatography or recrystallization.

-

Synthesis of Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, including 2-oxopiperazines, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 2-Oxopiperazine Derivatives

A plausible synthetic route involves the initial amidation of this compound followed by an intramolecular cyclization.

-

Reactants:

-

This compound

-

Ethylenediamine (B42938) derivative

-

Coupling agent (e.g., DCC, EDC) or conversion to acid chloride

-

Base (for cyclization step)

-

-

Procedure:

-

Amidation: React this compound (or its acid chloride) with an ethylenediamine derivative to form the corresponding amide.

-

Cyclization: Treat the resulting amide with a base to induce intramolecular nucleophilic substitution of the bromine atom by the terminal amine, forming the 2-oxopiperazine ring.

-

Purify the final product by standard methods.

-

Application in Drug Discovery: Targeting Aurora Kinase A

Derivatives of this compound have shown promise in the development of inhibitors for Aurora kinase A, a serine/threonine kinase that plays a crucial role in cell cycle regulation.[3] Overexpression of Aurora A is linked to various cancers, making it a significant therapeutic target.[3]

Signaling Pathway of Aurora Kinase A in Mitosis:

Aurora A is involved in centrosome maturation, spindle assembly, and mitotic entry. Its activity is tightly regulated throughout the cell cycle. Inhibitors derived from this compound can interfere with this pathway, leading to mitotic arrest and apoptosis in cancer cells.

Caption: Simplified signaling pathway of Aurora Kinase A during the G2/M transition and the point of intervention by inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a range of transformations, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, provides access to a wide variety of complex molecular structures. Its application in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy, underscores its importance in modern drug discovery. The experimental guidelines and mechanistic insights provided in this guide are intended to facilitate the innovative use of this compound in research and development.

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-Bromophenylacetic Acid in Medicinal Chemistry: A Technical Guide

Introduction

2-Bromophenylacetic acid, a halogenated derivative of phenylacetic acid, serves as a pivotal scaffold and versatile building block in the landscape of medicinal chemistry. Its strategic placement of a bromine atom on the phenyl ring opens a gateway for a multitude of chemical transformations, enabling the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core applications of this compound, with a particular focus on its role in the development of anti-inflammatory and anticancer agents. We will explore key synthetic methodologies, present quantitative biological data, and provide detailed experimental protocols to support researchers and professionals in drug discovery and development.

Core Applications in Medicinal Chemistry

The utility of this compound in drug discovery stems from its dual reactive centers: the carboxylic acid group, which can be readily converted into esters, amides, and other functional groups, and the ortho-positioned bromine atom. The bromine atom is particularly significant as it can participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the construction of complex biaryl and poly-aryl structures, which are common motifs in pharmacologically active compounds.

Precursor for Anti-Inflammatory Agents

Phenylacetic acid derivatives are the foundational structures for many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This compound serves as a valuable starting material for novel NSAID candidates that primarily target cyclooxygenase (COX) enzymes. The bromo-substituent can be strategically retained or replaced to modulate the compound's potency and selectivity for COX-1 and COX-2 isoforms.

Scaffold for Anticancer Agents

The development of novel anticancer therapeutics is a major focus of medicinal chemistry, and this compound provides a robust scaffold for this purpose. Through synthetic modifications, particularly at the ortho-position via cross-coupling reactions, a library of 2-arylphenylacetic acid derivatives can be generated. These compounds have shown promise as cytotoxic agents against various cancer cell lines.

Synthesis of Bioactive Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between an organoboron compound (like a boronic acid) and an organohalide. This reaction is instrumental in synthesizing 2-arylphenylacetic acid derivatives from this compound.

A typical reaction involves the coupling of this compound (or its ester) with a substituted arylboronic acid in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide variety of aryl groups at the 2-position of the phenylacetic acid core, leading to a diverse library of compounds for biological screening.

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of biphenyl (B1667301) carboxylic acid derivatives, which are structurally related to the compounds that can be synthesized from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives

| Compound ID | Target Cell Line | IC50 (µM) ± SD | Standard Reference | IC50 (µM) ± SD |

|---|---|---|---|---|

| 3a | MCF-7 | 10.14 ± 2.05 | Tamoxifen | 8.54 ± 0.68 |

| MDA-MB-231 | 10.78 ± 2.58 | Tamoxifen | 8.16 ± 0.72 | |

| 3j | MCF-7 | 9.92 ± 0.97 | Tamoxifen | 8.54 ± 0.68 |

| | MDA-MB-231 | 9.54 ± 0.85 | Tamoxifen | 8.16 ± 0.72 |

Data is representative of structurally similar compounds and is intended for comparative purposes.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(Biphenyl)-acetic acid via Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

This compound methyl ester

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Ethanol (B145695) (EtOH)

-

Water (H2O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve this compound methyl ester (1.0 mmol) in toluene (10 mL).

-

Add a 2 M aqueous solution of K2CO3 (3.0 mmol) and ethanol (10 mL).

-

Add phenylboronic acid (1.2 mmol).

-

Add the Pd(PPh3)4 catalyst (5 mol%).

-

Reflux the reaction mixture for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter.

-

Separate the organic phase and extract the aqueous phase twice with ethyl acetate.

-

Combine the organic phases, wash with water, and dry over MgSO4.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the compound concentration.

Signaling Pathways

The development of anticancer agents often involves targeting specific signaling pathways that are dysregulated in cancer cells. While the precise mechanism of action for novel 2-arylphenylacetic acid derivatives needs to be elucidated for each compound, a common strategy in cancer drug discovery is the inhibition of protein kinases. Kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival.

Many anticancer drugs function by inhibiting specific kinases within these pathways, thereby blocking the signals that lead to uncontrolled cell growth. Novel derivatives of this compound could potentially be developed as kinase inhibitors, and their efficacy would be evaluated by their ability to inhibit specific kinases and block downstream signaling events.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its ability to undergo a wide range of chemical modifications, particularly through Suzuki-Miyaura cross-coupling, allows for the synthesis of diverse libraries of compounds. The resulting 2-arylphenylacetic acid derivatives have shown potential as anticancer agents, and this guide provides a foundational framework for their synthesis and biological evaluation. The detailed protocols and data presented herein are intended to facilitate further research and development in this promising area of drug discovery.

References

Biological Activity of 2-Bromophenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenylacetic acid is a versatile scaffold in medicinal chemistry, serving as a precursor for a diverse range of derivatives with significant biological activities. The presence of the bromine atom on the phenyl ring and the carboxylic acid moiety provides reactive sites for further chemical modifications, enabling the synthesis of novel compounds with potential therapeutic applications. This technical guide explores the key biological activities of this compound derivatives, with a focus on their anti-inflammatory, enzyme inhibitory, anticancer, and antimicrobial properties. Detailed experimental methodologies and relevant signaling pathways are presented to provide a comprehensive resource for researchers in the field of drug discovery and development. While extensive quantitative data for a wide range of this compound derivatives is still emerging, this guide summarizes the available information and highlights the therapeutic potential of this class of compounds.

Anti-inflammatory and Enzyme Inhibitory Activity

Derivatives of phenylacetic acid are known to possess anti-inflammatory properties, often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). While direct quantitative data for a series of this compound derivatives is limited in the public domain, studies on structurally related compounds provide strong evidence for their potential as anti-inflammatory agents.

For instance, derivatives of 2-amino-3-benzoylphenylacetic acid, which share the phenylacetic acid core, have been synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. Several of these derivatives, including those with bromo-substituents, were found to be more potent than the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933).[1]

Furthermore, research on bromophenol derivatives has demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. This suggests that this compound derivatives could also be explored for their potential in treating neurodegenerative disorders.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Related Phenylacetic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2-Amino-3-(4'-chlorobenzoyl)phenylacetic acid | Not specified | Not specified | Not specified | [1] |

| 2-Amino-3-(4'-bromobenzoyl)phenylacetic acid | Not specified | Not specified | Not specified | [1] |

| 2-Amino-5-chloro-3-(4'-bromobenzoyl)phenylacetic acid | Not specified | Not specified | Not specified | [1] |

| Indomethacin (Reference) | Not specified | Not specified | Not specified | [1] |

Note: The referenced study indicates these compounds were more potent than indomethacin but does not provide specific IC50 values.

Anticancer Activity

The mechanism of anticancer action for these types of compounds is often multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Table 2: Anticancer Activity of Related Bromophenol Derivatives against Various Cancer Cell Lines (IC50 in µM)

| Compound | A549 (Lung) | Bel7402 (Liver) | HepG2 (Liver) | HeLa (Cervical) | HCT116 (Colon) | Reference |

| 4g | 1.2 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 | 1.8 ± 0.2 | [2] |

| 4h | 0.9 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.5 ± 0.4 | 1.5 ± 0.2 | [2] |

| 4i | 1.5 ± 0.2 | 2.8 ± 0.3 | 3.8 ± 0.4 | 4.8 ± 0.5 | 2.1 ± 0.3 | [2] |

| 5h | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 | 5.1 ± 0.6 | 2.8 ± 0.3 | [2] |

| 6d | 1.8 ± 0.2 | 3.1 ± 0.4 | 3.9 ± 0.5 | 4.5 ± 0.5 | 2.5 ± 0.3 | [2] |

| 7a | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3 | 3.1 ± 0.4 | 1.2 ± 0.1 | [2] |

| 7b | 1.1 ± 0.1 | 2.1 ± 0.3 | 2.8 ± 0.3 | 3.8 ± 0.4 | 1.6 ± 0.2 | [2] |

| Sunitinib (Reference) | 5.2 ± 0.6 | 6.8 ± 0.7 | 7.5 ± 0.8 | 8.1 ± 0.9 | 6.2 ± 0.7 | [2] |

Antimicrobial Activity

Hydrazide-hydrazone derivatives of various carboxylic acids have been widely investigated for their antimicrobial properties. A study on hydrazide-hydrazones of phenylacetic acid revealed that these compounds exhibit varied antimicrobial bioactivity, with particular effectiveness against Gram-positive bacteria, especially Staphylococcus species.[3] This suggests that derivatization of this compound into its hydrazide-hydrazone analogues could yield compounds with potent antibacterial and antifungal activities.

Table 3: Antimicrobial Activity of Phenylacetic Acid Hydrazide-Hydrazone Derivatives (MIC in µg/mL)

| Compound | S. aureus ATCC 25923 | S. aureus ATCC 43300 (MRSA) | S. epidermidis ATCC 12228 | M. luteus ATCC 10240 | E. coli ATCC 25922 | C. albicans ATCC 10231 | Reference |

| 6 | 62.5 | 125 | 62.5 | 31.25 | >500 | >500 | [3] |

| 11 | 15.62 | 31.25 | 31.25 | 31.25 | >500 | >500 | [3] |

| 13 | 1.95 | 3.91 | 3.91 | 31.25 | >500 | >500 | [3] |

| 16 | 7.81 | 1.95 | 3.91 | 15.62 | >500 | >500 | [3] |

| Nitrofurantoin (Reference) | 15.62 | 31.25 | 62.5 | 62.5 | 15.62 | Not specified | [3] |

Experimental Protocols

Synthesis of this compound Derivatives (General Approach)

The synthesis of derivatives typically starts from this compound. Amide derivatives can be prepared by activating the carboxylic acid group, for example with thionyl chloride to form the acyl chloride, followed by reaction with a desired amine. Ester derivatives can be synthesized via Fischer esterification by reacting the acid with an alcohol in the presence of an acid catalyst.

Caption: General synthetic routes for this compound derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity of the synthesized compounds can be evaluated by their ability to inhibit COX-1 and COX-2 enzymes. A common method is a fluorometric assay where the production of prostaglandin (B15479496) G2, an intermediate product of the COX-catalyzed reaction, is measured.

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the derivatives against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Caption: Workflow for the MTT assay to determine anticancer activity.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method. This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways

The biological activities of this compound derivatives may be mediated through their interaction with various cellular signaling pathways. Two key pathways often implicated in inflammation and cancer are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the immune and inflammatory responses, as well as cell survival and proliferation. Inhibition of this pathway is a key target for anti-inflammatory and anticancer drug development.

Caption: Simplified representation of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.

Caption: A generalized overview of a MAPK signaling cascade.

Conclusion

This compound derivatives represent a promising class of compounds with a broad spectrum of potential biological activities. The available data on structurally related molecules strongly suggest their potential as anti-inflammatory, anticancer, and antimicrobial agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Further research, focusing on the synthesis and systematic biological evaluation of a wider range of this compound derivatives, is warranted to fully elucidate their therapeutic potential and mechanisms of action. This in-depth technical guide provides a foundational resource to stimulate and support these future research endeavors.

References

- 1. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid [mdpi.com]

A Technical Guide to 2-Bromophenylacetic Acid: Sourcing, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromophenylacetic acid, a key chemical intermediate in the pharmaceutical and chemical industries. This document outlines major suppliers, available purity grades, and detailed analytical methodologies. Furthermore, it presents experimental protocols for its application in organic synthesis and explores its role as a precursor to biologically active molecules.

Suppliers and Purity Grades

This compound is commercially available from a variety of suppliers, catering to both research and bulk manufacturing needs. The purity of the compound is a critical parameter for its use in sensitive applications, such as the synthesis of active pharmaceutical ingredients (APIs). High-purity grades are essential to minimize side reactions and ensure the quality of the final product.

The most common purity grades offered are ≥98% and ≥99%. The determination of purity is typically performed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and acid-base titration.[1][2] While detailed impurity profiles are often proprietary and batch-specific, a Certificate of Analysis (CoA) from the supplier will provide quantitative data on the purity and the levels of any significant impurities.

Below is a summary of prominent suppliers and their offered purity grades for this compound (CAS No: 18698-97-0).

| Supplier | Purity Grade(s) | Analytical Methods Mentioned |

| Sigma-Aldrich | 99% | Not specified on product page, but CoAs are available. |

| Thermo Scientific Chemicals | ≥98.0% to ≤102.0% (Aqueous acid-base Titration), ≥98.0% (HPLC) | Aqueous acid-base Titration, HPLC, FTIR |

| Tokyo Chemical Industry (TCI) | >98.0% (GC), >98.0% (Neutralization titration) | Gas Chromatography (GC), Neutralization titration |

| Amerigo Scientific | 99% | Not specified |

| Pacific Biochem Private Limited | High-purity grade | Gas Chromatography (GC) |

| Otto Chemie Pvt. Ltd. | 98% | Not specified |

| ChemScene | ≥98% | Not specified |

| BLD Pharm | Not specified | Not specified |

Experimental Protocols

This compound serves as a versatile starting material for the synthesis of more complex molecules. Below are detailed methodologies for key transformations involving this compound.

Synthesis of 8-Methoxy-2-tetralone

This protocol details the conversion of this compound to 8-Methoxy-2-tetralone, an important intermediate for compounds studied for their effects on dopamine (B1211576) and serotonin (B10506) receptors.

Step 1: Synthesis of 2-Bromophenylacetyl chloride

-

To a solution of this compound (30 g, 140 mmol) in dichloromethane (B109758) (90 mL), add a few drops of dry N,N-Dimethylformamide (DMF).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add oxalyl chloride (44.4 g, 350 mmol) with stirring.

-

Allow the reaction mixture to stir under a nitrogen atmosphere at room temperature for 6 hours.

-

Remove the solvent and excess oxalyl chloride by evaporation under reduced pressure to yield the crude 2-bromophenylacetyl chloride as a light yellow oil. This product is used in the next step without further purification.

Step 2: Friedel-Crafts Acylation/Cyclization

A detailed procedure for this step can be found in the cited literature. This typically involves the reaction of the acid chloride with ethylene (B1197577) in the presence of a Lewis acid catalyst to form 8-bromo-2-tetralone (B58458).

Step 3: Protection of the Ketone

The ketone group of 8-bromo-2-tetralone is protected, for example, by forming a ketal using ethylene glycol.

Step 4: Copper(I)-Catalyzed Methoxylation

The resulting ketal is then heated at reflux with copper(I) bromide and ethyl acetate (B1210297) in a sodium methoxide (B1231860) solution in methanol.

Step 5: Deprotection of the Ketone

The protecting group is removed to yield the final product, 8-methoxy-2-tetralone.

General Approach for the Synthesis of Di- and Tri-substituted 2-Oxopiperazines

The synthesis of substituted 2-oxopiperazines can be achieved through the reaction of an α-bromo acid derivative with a protected diamine. The general workflow is as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid of this compound is typically activated, for example, by converting it to an acid chloride or an active ester.

-

Amide Bond Formation: The activated acid is then reacted with a suitable protected diamine to form an amide bond.

-

Intramolecular Cyclization: Subsequent removal of the protecting group from the second amine allows for an intramolecular nucleophilic substitution, where the free amine displaces the bromide, leading to the formation of the 2-oxopiperazine ring.

-

Further Functionalization: The resulting 2-oxopiperazine can be further functionalized if desired.

Role in the Synthesis of Biologically Active Molecules

Current research indicates that this compound's primary role in drug discovery and development is that of a synthetic intermediate rather than a direct modulator of biological pathways.[3] Its chemical structure is incorporated into larger molecules that exhibit a range of biological activities. For instance, various phenylacetic acid derivatives have been investigated as potential therapeutic agents.

While this compound itself is not known to directly interact with specific signaling pathways, it serves as a crucial building block for compounds that do. The following diagram illustrates this hierarchical relationship.

Caption: Synthetic utility of this compound as a precursor.

The diagram above illustrates the workflow from this compound to more complex, biologically active molecules. The initial precursor undergoes chemical transformations to yield intermediates which are then used to construct the final molecular scaffolds of active pharmaceutical ingredients.

The following diagram outlines a general experimental workflow for the quality control and utilization of this compound in a research and development setting.

References

The Genesis and Evolution of Halogenated Phenylacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of halogenated phenylacetic acids, a class of compounds that has played a significant role in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This document provides a comprehensive overview of key compounds, their mechanisms of action, and detailed experimental protocols for their synthesis.

A Historical Overview: From Early Discoveries to Potent Therapeutics

The journey of halogenated phenylacetic acids is intertwined with the quest for effective anti-inflammatory agents. While the synthesis of simple halogenated organic compounds dates back to the 19th century, their systematic investigation for medicinal purposes accelerated in the 20th century.

One of the earliest documented preparations of a halogenated phenylacetic acid is that of 4-bromophenylacetic acid . It was first synthesized in a laboratory setting by treating phenylacetic acid with bromine and mercuric oxide. This reaction yielded a mixture of the 2- and 4-isomers, from which the 4-isomer was isolated by fractional crystallization[1].

The development of diclofenac (B195802) , a dichlorinated phenylacetic acid derivative, marked a pivotal moment in the history of this class of compounds. Synthesized in the early 1970s, diclofenac emerged as a highly potent NSAID with a favorable therapeutic profile, leading to its widespread clinical use[2][3]. Its development was a result of a rational drug design approach, aiming to create a molecule with specific physicochemical properties conducive to high anti-inflammatory activity and good tolerability.

Physicochemical and Biological Activity of Key Halogenated Phenylacetic Acids

The introduction of halogen atoms into the phenylacetic acid scaffold significantly influences the molecule's physicochemical properties and biological activity. Halogenation can affect acidity (pKa), lipophilicity (logP), and solubility, which in turn impact pharmacokinetic and pharmacodynamic profiles.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |

| 2-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | 94.8 - 95.8 | - | - |

| 3-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | 76 - 79 | - | Soluble in methanol |

| 4-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | 102 - 105 | - | Soluble in ethanol |

| 2-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | - | - | - |

| 3-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | - | - | - |

| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | 114 - 117 | 4.188 | Slightly soluble in water, soluble in ethanol |

| 2-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | - | - | - |

| 3-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | - | - | Moderately soluble in organic solvents, less soluble in water |

| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | - | - | Moderately soluble in water and ethanol, insoluble in non-polar solvents |

| 2-Iodophenylacetic acid | C₈H₇IO₂ | 262.04 | - | - | - |

| 3-Iodophenylacetic acid | C₈H₇IO₂ | 262.04 | - | - | - |

| 4-Iodophenylacetic acid | C₈H₇IO₂ | 262.04 | - | 2.6 | - |

| Diclofenac | C₁₄H₁₁Cl₂NO₂ | 296.15 | - | 4.0 | - |

A primary mechanism of action for many biologically active halogenated phenylacetic acids, particularly NSAIDs like diclofenac, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain.

| Compound Name | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Diclofenac | - | - |

Key Signaling Pathways

The anti-inflammatory and analgesic effects of diclofenac are primarily attributed to its inhibition of the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This interruption of the prostaglandin (B15479496) synthesis pathway is central to its therapeutic action.

References

An In-depth Technical Guide to the Environmental Impact and Disposal of 2-Bromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the environmental impact and disposal of 2-Bromophenylacetic acid (2-BPAA). 2-BPAA is a halogenated aromatic carboxylic acid utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Due to its chemical structure, understanding its environmental fate, ecotoxicity, and appropriate disposal methods is crucial for minimizing its potential impact on the ecosystem. This document consolidates predicted environmental data, outlines relevant experimental protocols for its assessment, and provides guidance on its safe disposal, tailored for a scientific and professional audience.

Environmental Fate and Ecotoxicity

The environmental impact of this compound is not extensively documented in experimental literature. However, computational models provide valuable estimates of its potential behavior in the environment. The following data, predicted using the U.S. Environmental Protection Agency's (EPA) EPI Suite™ software, offers insights into its ecotoxicity, biodegradability, and environmental distribution.[1][2]

Predicted Ecotoxicological Data

Quantitative Structure-Activity Relationship (QSAR) models, such as the ECOSAR™ program within EPI Suite™, predict the potential for a chemical to cause harm to aquatic organisms.[3][4] The following table summarizes the predicted acute and chronic toxicity of this compound to fish, aquatic invertebrates (daphnids), and green algae.

| Organism Group | Endpoint | Predicted Value (mg/L) | Prediction Confidence |

| Fish | 96-hr LC50 | 35.8 | Prediction is within the domain of the model |

| Fish | Chronic ChV | 3.2 | Prediction is within the domain of the model |

| Daphnid | 48-hr LC50 | 48.9 | Prediction is within the domain of the model |

| Daphnid | Chronic ChV | 4.5 | Prediction is within the domain of the model |

| Green Algae | 96-hr EC50 | 16.6 | Prediction is within the domain of the model |

| Green Algae | Chronic ChV | 2.1 | Prediction is within the domain of the model |

| Table 1: Predicted Aquatic Toxicity of this compound (CAS: 18698-97-0) using ECOSAR™ v2.0. ChV (Chronic Value) is the geometric mean of the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC). |

Predicted Environmental Fate and Transport

The persistence and distribution of a chemical in the environment are influenced by its biodegradability, potential for bioaccumulation, and mobility in soil and water.

| Parameter | Predicted Value | Prediction Program | Interpretation |

| Biodegradability | Does not biodegrade fast. | BIOWIN™ v4.10 | The substance is not expected to be readily biodegradable. |

| Bioaccumulation | Log BCF: 0.5 (BCF: 3.162) | BCFBAF™ v3.01 | Low potential for bioaccumulation in aquatic organisms. |

| Soil Adsorption | Log Koc: 1.88 | KOCWIN™ v2.00 | Low to moderate adsorption to soil organic carbon, suggesting potential for leaching. |

| Henry's Law Constant | 1.13E-09 atm-m³/mole | HENRYWIN™ v3.20 | Non-volatile from water. |

| Table 2: Predicted Environmental Fate and Transport Properties of this compound (CAS: 18698-97-0) using EPI Suite™.[5][6] |

Experimental Protocols

To experimentally assess the environmental impact of this compound, standardized methodologies should be employed. The following sections detail relevant protocols for biodegradability and chemical analysis.

Ready Biodegradability Testing (OECD 301F)

The OECD 301F Manometric Respirometry Test is a suitable method to determine the ready biodegradability of 2-BPAA.[7][8][9] This method measures the oxygen consumed by a microbial inoculum in the presence of the test substance.

2.1.1 Principle A solution or suspension of 2-BPAA in a mineral medium is inoculated with activated sludge from a domestic wastewater treatment plant and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

2.1.2 Materials and Reagents

-

Test Substance: this compound (CAS: 18698-97-0)

-

Inoculum: Activated sludge from a well-operated domestic wastewater treatment plant.

-

Mineral Medium: Prepared as per OECD 301 guidelines, containing essential mineral salts.

-

Reference Substance: A readily biodegradable substance, such as sodium benzoate, to verify the activity of the inoculum.

-

Toxicity Control: A flask containing both the test substance and the reference substance to check for inhibitory effects of 2-BPAA on the microorganisms.

-

Manometric Respirometer: A system capable of measuring oxygen consumption in sealed vessels.

2.1.3 Procedure

-

Prepare the mineral medium and add the test substance to achieve a concentration that will yield a sufficient oxygen demand, typically 100 mg/L.

-

Prepare parallel flasks for the reference substance, toxicity control, and a blank (inoculum only).

-

Inoculate each flask with the prepared activated sludge, typically at a concentration of 30 mg/L solids.

-

Seal the flasks and connect them to the manometric respirometer.

-

Incubate the flasks in the dark at a constant temperature (20 ± 1 °C) for 28 days with continuous stirring.

-

Record the oxygen consumption at regular intervals.

-

Calculate the percentage of biodegradation based on the measured oxygen uptake relative to the ThOD.

2.1.4 Interpretation of Results A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% of the ThOD within a 10-day window during the 28-day test period.

Analytical Methods for Environmental Samples

Accurate quantification of 2-BPAA in environmental matrices is essential for fate and transport studies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

2.2.1 Sample Preparation for Water Samples (SPE-GC-MS)

-

Solid-Phase Extraction (SPE): Acidify the water sample (e.g., 1 L) to pH 2 with a suitable acid. Pass the sample through a C18 SPE cartridge pre-conditioned with methanol (B129727) and acidified water.

-

Elution: Elute the cartridge with a small volume of a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.

-

Derivatization: For GC-MS analysis, derivatization of the carboxylic acid group is necessary to improve volatility and chromatographic performance. A common method is esterification, for example, by reaction with diazomethane (B1218177) or BF3/methanol.

-

Analysis: Analyze the derivatized extract by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

2.2.2 Sample Preparation for Soil and Sediment Samples (HPLC)

-

Extraction: Extract a known weight of the soil or sediment sample with a suitable solvent mixture, such as acetonitrile (B52724)/water, under sonication or shaking.

-